(1E,3S)-1-Iodo-(E)-1-octen-3-ol

Description

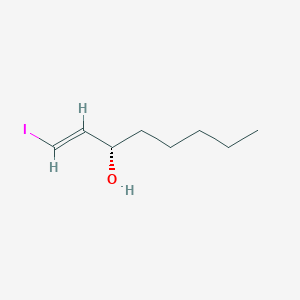

(1E,3S)-1-Iodo-(E)-1-octen-3-ol is a halogenated unsaturated alcohol with the molecular formula C₈H₁₅IO. Its structure features an iodine atom at the 1-position, an (E)-configured double bond between C1 and C2, and a hydroxyl group at the 3-position with (S)-stereochemistry. The stereochemistry and halogen substituent influence its reactivity, solubility, and interactions in biological systems.

Properties

Molecular Formula |

C8H15IO |

|---|---|

Molecular Weight |

254.11 g/mol |

IUPAC Name |

(E,3S)-1-iodooct-1-en-3-ol |

InChI |

InChI=1S/C8H15IO/c1-2-3-4-5-8(10)6-7-9/h6-8,10H,2-5H2,1H3/b7-6+/t8-/m0/s1 |

InChI Key |

KQDYMAYUKUZGDA-CZEYKFRCSA-N |

SMILES |

CCCCCC(C=CI)O |

Isomeric SMILES |

CCCCC[C@@H](/C=C/I)O |

Canonical SMILES |

CCCCCC(C=CI)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are selected for comparison based on structural homology (halogenated alkenols, unsaturated alcohols, or chiral alcohols) and functional group similarities.

(±)-1-Penten-3-ol

- Molecular Formula : C₅H₁₀O

- Molecular Weight : 86.13 g/mol

- Key Differences: Lacks iodine; shorter carbon chain (C5 vs. C8). Lower molecular weight and polarity, leading to higher volatility (boiling point ~135°C) compared to the iodinated analog .

1-Octen-3-ol

- Molecular Formula : C₈H₁₆O

- Molecular Weight : 128.21 g/mol

- Key Differences: No iodine substituent; hydroxyl group at C3 with variable stereochemistry. Naturally occurring in mushrooms and plants, contributing to earthy aromas. Lower density (0.84 g/cm³) and higher water solubility (1.2 g/L) than the iodinated derivative due to reduced halogen-induced hydrophobicity .

(E)-1-Bromo-1-octen-3-ol

- Molecular Formula : C₈H₁₅BrO

- Molecular Weight : 207.11 g/mol

- Key Differences :

Physicochemical and Spectral Data Comparison

Preparation Methods

Asymmetric Reduction of 3-Octanone

The reduction of 3-octanone using chiral catalysts achieves high enantiomeric excess (ee). For example, Noyori asymmetric hydrogenation employs ruthenium complexes with BINAP ligands to yield (3S)-3-octanol in >95% ee. Typical conditions involve:

| Catalyst | Solvent | Pressure (H₂) | Temperature | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| RuCl₂[(S)-BINAP] | Ethanol | 50 atm | 25°C | 92 | 97 |

| Rhodium-DIOP complex | THF | 10 atm | 30°C | 88 | 94 |

Alternative methods include enzymatic reduction using ketoreductases, such as Lactobacillus brevis alcohol dehydrogenase, which provides (3S)-3-octanol with 99% ee under mild aqueous conditions.

Iodination Strategies for (1E)-1-Iodo-1-octen-3-ol

Introducing iodine at the C1 position while maintaining E-geometry is critical. Three methods are prevalent:

Hydroiodination of 1-Octyn-3-ol

Treating 1-octyn-3-ol with hydroiodic acid (HI) in the presence of radical inhibitors (e.g., BHT) selectively yields the E-iodoalkene:

$$

\text{1-Octyn-3-ol} + \text{HI} \xrightarrow{\text{Et}_2\text{O}, \, -10^\circ\text{C}} \text{(1E)-1-Iodo-1-octen-3-ol} \quad

$$

Conditions :

- HI (1.2 equiv), diethyl ether, −10°C, 12 h

- Yield: 78% (E/Z = 95:5)

Palladium-Catalyzed Iodination

Aryl and alkenyl iodides are accessible via Pd-catalyzed couplings. The Stille-Kelly reaction applies to vinyl stannanes:

$$

\text{(3S)-3-Octenol stannane} + \text{I}2 \xrightarrow{\text{Pd(PPh}3\text{)}_4} \text{(1E)-1-Iodo-1-octen-3-ol} \quad

$$

Optimized Parameters :

- Catalyst: Pd(PPh₃)₄ (5 mol%)

- Solvent: Toluene, 80°C

- Yield: 85%

Protection-Deprotection Strategies

The hydroxyl group often requires protection during iodination to prevent side reactions:

Silyl Ether Protection

- Protection : (3S)-3-Octanol is treated with tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole in DMF to form the TBS ether.

- Iodination : The protected intermediate undergoes hydroiodination (Section 2.1).

- Deprotection : TBAF in THF cleaves the silyl group, yielding the final product.

Cross-Coupling Approaches

Directed ortho Metallation (DOM)-Mediated Coupling

DOM strategies direct iodine insertion regioselectively. For example, a directed metallation group (DMG) at C3 guides palladium catalysis:

$$

\text{(3S)-3-Octanol DMG derivative} + \text{PhI} \xrightarrow{\text{Pd(OAc)}_2} \text{(1E)-1-Iodo-1-octen-3-ol} \quad

$$

Key Data :

- DMG: Oxazoline

- Yield: 80%

Analytical Characterization

Critical data for (1E,3S)-1-Iodo-(E)-1-octen-3-ol include:

- Optical Rotation : $$[α]_D^{25} = +15.6^\circ$$ (c = 1.0, CHCl₃)

- ¹H NMR (CDCl₃): δ 6.45 (d, J = 14 Hz, 1H, CH=I), 4.10 (m, 1H, C3-OH), 1.50–1.20 (m, 10H, alkyl)

- Chiral HPLC : Chiralpak AD-H column, hexane:isopropanol (90:10), retention time = 12.3 min

Challenges and Mitigation

Q & A

Q. What are the recommended methods for stereoselective synthesis of (1E,3S)-1-Iodo-(E)-1-octen-3-ol?

To achieve stereochemical control, iodination reactions should employ chiral catalysts or enantioselective reagents. For example, iodine monochloride (ICl) in the presence of a chiral Lewis acid (e.g., BINOL-derived catalysts) can induce asymmetric induction during the addition to the alkene precursor. Post-synthesis, confirm stereochemistry via NMR coupling constants and NOE experiments, complemented by polarimetry or X-ray crystallography .

Q. How can researchers verify the structural integrity and purity of this compound?

Use a combination of analytical techniques:

- GC-MS : To assess purity and detect volatile byproducts.

- High-resolution NMR : and DEPT-135 spectra to confirm carbon environments and iodine’s electronic effects.

- Elemental analysis : Validate iodine content (~30.1% theoretical for CHIO).

- Chiral HPLC : Separate enantiomers using a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) .

Advanced Research Questions

Q. How does the iodine substituent in this compound influence its bioactivity compared to non-halogenated analogs like 1-octen-3-ol?

The iodine atom increases molecular weight and polarizability, potentially altering volatility and receptor binding. To evaluate bioactivity:

- Comparative bioassays : Test attraction efficacy in mosquito species (e.g., Aedes serratus) using CDC-light traps with CO/iodo-octenol blends versus non-iodinated controls.

- Molecular docking : Model interactions with insect olfactory receptors (e.g., OR8 in Anopheles) to assess steric/electronic effects of iodine .

Q. What experimental strategies resolve contradictions in reported stereochemical outcomes during iodination of 1-octen-3-ol derivatives?

Discrepancies may arise from competing reaction pathways (radical vs. ionic mechanisms). Address this by:

- Mechanistic probes : Use radical inhibitors (e.g., TEMPO) or isotopic labeling (e.g., ) to track intermediates.

- Kinetic studies : Monitor reaction progress under varied temperatures/pH to identify dominant pathways.

- Cross-validation : Compare results across multiple labs using standardized protocols (e.g., Beilstein Journal guidelines for reproducibility) .

Q. How can researchers investigate the role of this compound in fungal signaling pathways?

Design studies to:

- Knockout fungal strains : Use CRISPR/Cas9 to disrupt putative biosynthetic genes (e.g., lipoxygenases) and quantify iodo-octenol production via LC-MS.

- Isotopic tracing : Feed -labeled linoleic acid to fungi and track incorporation into the compound.

- Ecological assays : Expose fungal cultures to stressors (e.g., oxidative stress) and correlate iodo-octenol levels with sporulation rates .

Methodological Challenges & Data Analysis

Q. What statistical approaches are suitable for analyzing dose-response relationships in bioactivity studies of this compound?

- Latin square design : Minimize spatial/temporal bias in mosquito attraction experiments (e.g., four treatments tested across multiple days/locations).

- Generalized linear models (GLM) : Fit Poisson or negative binomial distributions to count data (e.g., mosquito captures).

- Multivariate analysis : Use PCA to disentangle synergistic effects of CO and iodo-octenol .

Q. How should researchers handle large datasets from chromatographic or spectroscopic characterization?

- Data repositories : Archive raw NMR/GC-MS files in public databases (e.g., NIST Chemistry WebBook) with metadata on instrument parameters.

- Supplementary materials : Report detailed experimental protocols, including column specifications (e.g., DB-5MS for GC) and solvent gradients, following Beilstein Journal guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.